Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that likely contains a pyrimidine moiety . Pyrimidine moieties are often employed in the design of privileged structures in medicinal chemistry . They are known to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The compound likely contains a thiazole ring, which consists of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .Scientific Research Applications
Synthesis and Anticancer Activity
Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate is a compound used in the synthesis of new heterocycles. These compounds have been evaluated for their potential anticancer activity. For instance, derivatives synthesized using thiophene incorporated thioureido substituents showed promising activity against human cancer cell lines like colon HCT-116 (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial and Antituberculosis Activities
These compounds have also been studied for their antimicrobial properties. For example, the synthesis and characterization of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrated antimicrobial activity (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Furthermore, thiazole-aminopiperidine hybrid analogues, which include this compound, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing potential in antituberculosis therapy (Jeankumar et al., 2013).
Applications in Medicinal Chemistry
The compound also plays a role in medicinal chemistry. It has been used in the synthesis of various derivatives that exhibit biological activities. For instance, compounds containing ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were assessed for cytotoxicity against cancer cell lines, revealing significant antiproliferative potential (Gad et al., 2020).
Synthesis of Novel Heterocyclic Compounds
This compound is also significant in the synthesis of novel heterocyclic compounds. For example, it has been used in the synthesis of thiazole derivatives, which have applications in pharmaceutical research (Hemdan & Abd El-Mawgoude, 2015).
Future Directions
Mechanism of Action
Thiazoles
This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pyridazines
This compound also contains a pyridazine ring, another type of heterocyclic compound. Pyridazine derivatives have been employed in the design of privileged structures in medicinal chemistry and have shown a wide range of pharmacological activities .
Properties
IUPAC Name |
ethyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4S/c1-2-27-17(26)14-10-28-18(20-14)21-16(25)13-6-7-15(24)23(22-13)9-11-4-3-5-12(19)8-11/h3-8,10H,2,9H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWRMSHGUAJDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.